Testosterone 3-(O-(carboxymethyl)oxime)
Overview
Description
Testosterone 3-(O-(carboxymethyl)oxime) is a synthetic derivative of the hormone testosterone, which is an androgenic steroid hormone found in both men and women. It is the oxime O-ether formed from testosterone and (aminooxy)acetic acid . It is functionally related to testosterone .
Physical and Chemical Properties Analysis
Testosterone 3-(O-(carboxymethyl)oxime) is soluble in ethanol at 49-51 mg/ml and yields a clear, colorless to faint yellow solution .Scientific Research Applications
Enzyme Immunoassay Development
Testosterone 3-(carboxymethyl)oxime has been utilized in the development of enzyme immunoassays for testosterone. Österman et al. (1979) describe an assay using this compound as a label and polyethylene glycol to separate antibody-bound and free steroid, achieving high sensitivity and specificity (Österman, Juntunen, & Gothoni, 1979).
Antibody Binding Studies
The antibody binding characteristics of geometrical isomers of testosterone 3-(O-carboxymethyl)oxime have been studied by Jana and Ali (1999). They explored how the geometry and ionization state of the carboxymethyl oxime group affects the affinity for antibodies (Jana & Ali, 1999).
Synthesis and Theoretical Application
A 2021 study focused on synthesizing derivatives of testosterone 3-(O-carboxymethyl)oxime and their potential as serotonin reuptake transporter inhibitors. This theoretical study showed promising interactions with serotonin transporter proteins (Author Unknown, 2021).
Immunoassay for Small Molecules
Sengupta, Dhar, and Ali (1992) researched the use of testosterone 3-(O-carboxymethyl)oxime in a sandwich immunoassay for small molecules, showing its effectiveness in enhancing assay sensitivity and specificity (Sengupta, Dhar, & Ali, 1992).
Chromatographic Analysis and Isomer Separation
Adamczyk et al. (1993) synthesized and separated isomeric mixtures of testosterone 3-(O-carboxymethyl) oximes, contributing to analytical methods in chromatography (Adamczyk, Chen, Fishpaugh, & Gebler, 1993).
Direct Estimation of Serum Testosterone
Shrivastav, Basu, and Kariya (2003) developed a one-step ELISA for direct estimation of testosterone in human serum using derivatives of testosterone 3-(O-carboxymethyl)oxime, achieving high sensitivity and accuracy (Shrivastav, Basu, & Kariya, 2003).
Radioimmunoassay Systems
Simionescu et al. (1990) synthesized a derivative of testosterone 3-(O-carboxymethyl) oxime for developing a radioimmunoassay system, demonstrating its potential for clinical applications (Simionescu, Neacsu, Zimel, & Caragheorgheopol, 1990).
Fluoroimmunoassays
Mikola, Sundell, and Hänninen (1993) labeled testosterone derivatives with europium chelate for time-resolved fluoroimmunoassays, indicating minor functional differences based on spacer arm length (Mikola, Sundell, & Hänninen, 1993).
Mechanism of Action
Testosterone 3-(O-(carboxymethyl)oxime) has been used for flow cytometric assays in serum-free cell cultures . It has also been used for fluorescence labeling experiments in L6 cells . Testosterone-induced vasodilation is independent of the vascular endothelium and nuclear AR, and is initiated at the SMC membrane, which contains testosterone binding sites . A direct calcium antagonistic action is implicated .
Future Directions
Testosterone 3-(O-(carboxymethyl)oxime) has been used for the hormonal analysis of sexual dimorphism in the electric fish, Apteronotus . It has also been used for developing environmental biosensors for the detection of testosterone in water samples . These applications suggest potential future directions for research and development involving this compound.
Properties
IUPAC Name |
2-[[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO4/c1-20-9-7-14(22-26-12-19(24)25)11-13(20)3-4-15-16-5-6-18(23)21(16,2)10-8-17(15)20/h11,15-18,23H,3-10,12H2,1-2H3,(H,24,25)/t15-,16-,17-,18-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYLVWGBLQNNAW-ZKHIMWLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=NOCC(=O)O)CCC34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=NOCC(=O)O)CC[C@]34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101300888 | |
Record name | Testosterone (carboxymethyl)oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101300888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10190-93-9 | |
Record name | Testosterone (carboxymethyl)oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10190-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Testosterone 3-(O-(carboxymethyl)oxime) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010190939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Testosterone (carboxymethyl)oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101300888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Testosterone 3-(O-carboxymethyl)oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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